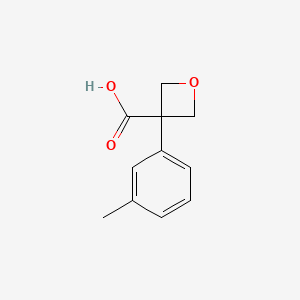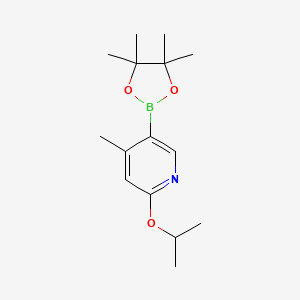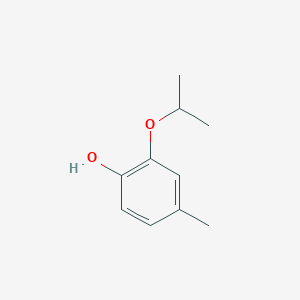![molecular formula C18H26N2O2 B1403692 tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1432056-70-6](/img/structure/B1403692.png)
tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Vue d'ensemble
Description
“tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in organic synthesis as protective groups for amines .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” is similar to that of tert-butyl carbamate, which has a molecular weight of 117.1463 .Chemical Reactions Analysis
Carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo copper-catalyzed cross-coupling reactions with alkoxycarbonyl radicals generated from carbazates .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” are similar to those of tert-butyl carbamate, which is a solid at room temperature .Mécanisme D'action
Target of Action
The primary target of the compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamateIt’s known that this compound is a derivative of tert-butyl carbamate, also known as boc-amide . Boc-amide is commonly used in organic synthesis as a protective group for amines .
Mode of Action
The compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate likely interacts with its targets by serving as a protective group. The Boc group is stable towards most nucleophiles and bases . It’s cleaved under anhydrous acidic conditions with the production of tert-butyl cations . This cleavage is facilitated by the stability of the more substituted tert-butyl carbocation .
Biochemical Pathways
The compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamateThe compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
The primary result of the action of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is the protection of amines during organic synthesis . This allows for transformations of other functional groups without interference from the amine group .
Action Environment
The action, efficacy, and stability of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate can be influenced by various environmental factors. For instance, the Boc group is stable towards most nucleophiles and bases, but it’s cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment can significantly impact the compound’s action and stability. Furthermore, the compound’s solubility in different solvents suggests that the polarity of the environment can also influence its action and efficacy .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular function. For instance, it has been observed to interact with enzymes involved in the synthesis of carbamates and their derivatives, which are crucial in medicinal chemistry .
Cellular Effects
The effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the permeability of cellular membranes, thereby altering the intracellular environment and impacting various cellular activities . Additionally, it can influence the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
At the molecular level, tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action . These interactions can result in the modulation of biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in biomedical research and therapeutic applications.
Metabolic Pathways
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of carbamates and related compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of the compound is essential for elucidating its cellular effects and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of the compound is a critical factor in determining its activity and function within the cell.
Propriétés
IUPAC Name |
tert-butyl N-[(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLMUMETZZNIZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC12CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)
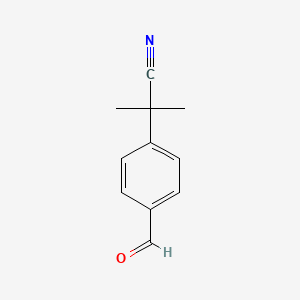


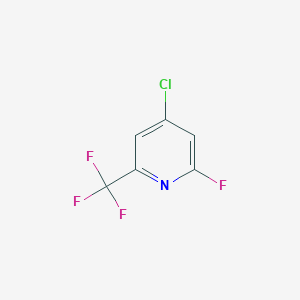
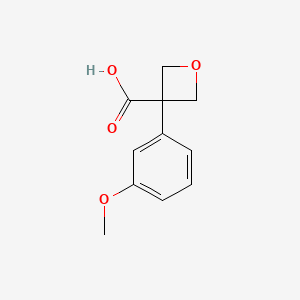
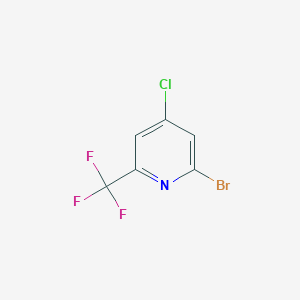
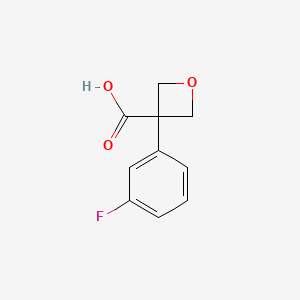
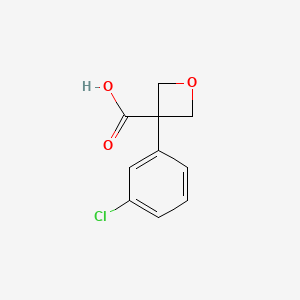
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)

